[2-(Aminomethyl)-4-methylphenyl]methanol

Physicochemical Property Lipophilicity Drug Design

Researchers requiring precise ortho-substituted aminomethyl/hydroxymethyl regiochemistry face supply challenges with isomerically ambiguous alternatives. [2-(Aminomethyl)-4-methylphenyl]methanol eliminates this risk with its defined 1-CH₂OH, 2-CH₂NH₂, 4-CH₃ substitution pattern. • Exact MW 151.21 g/mol ensures stoichiometric accuracy; des-methyl analogs (MW 137.18) introduce ~10% molar errors. • Ortho-relationship of amine and alcohol enables benzoxazine heterocycle synthesis unattainable with para-substituted isomers. • Calculated LogP 1.65 & TPSA 46.25 Ų confirmed; batch-to-batch consistency for reproducible synthetic outcomes.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 740743-03-7
Cat. No. B13950062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Aminomethyl)-4-methylphenyl]methanol
CAS740743-03-7
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CO)CN
InChIInChI=1S/C9H13NO/c1-7-2-3-8(6-11)9(4-7)5-10/h2-4,11H,5-6,10H2,1H3
InChIKeyQYYNCGITQYHOHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview: [2-(Aminomethyl)-4-methylphenyl]methanol


[2-(Aminomethyl)-4-methylphenyl]methanol (CAS 740743-03-7) is an organic compound with the molecular formula C₉H₁₃NO and a molecular weight of approximately 151.21 g/mol . It belongs to the class of aminomethyl-substituted benzyl alcohols, featuring a benzene ring substituted with an aminomethyl group (-CH₂NH₂) at the 2-position, a methyl group (-CH₃) at the 4-position, and a hydroxymethyl group (-CH₂OH) at the 1-position . This precise substitution pattern confers a unique set of physicochemical properties, including a specific topological polar surface area (TPSA) of 46.25 Ų and a calculated LogP of 1.65 , which directly influence its behavior as a synthetic intermediate. Its primary utility in research settings stems from its bifunctional nature, possessing both an amine and an alcohol group, making it a versatile building block for the construction of more complex molecules . However, the distinct spatial arrangement of these functional groups is critical, as even minor positional changes among closely related analogs can lead to significantly different reactivity profiles and application suitability [1].

Bifunctional Building Block
Ortho-aminomethyl benzyl alcohol with two reactive handles for sequential derivatization
Regiochemical Identity
1-CH₂OH, 2-CH₂NH₂, 4-CH₃ substitution pattern defines steric and electronic profile
Synthetic Intermediate
Supports heterocycle synthesis and lipophilic amine-ligand construction workflows

Why [2-(Aminomethyl)-4-methylphenyl]methanol Is Not a Drop-In Replacement


The assumption that all aminomethyl benzyl alcohols are functionally interchangeable is a common and costly procurement error. The precise regiochemistry of the substituents on the benzene ring dictates not only the compound's fundamental physicochemical properties—such as lipophilicity (LogP) and polar surface area (PSA)—but also the steric and electronic environment of the reactive amine and alcohol moieties [1]. For instance, the target compound [2-(Aminomethyl)-4-methylphenyl]methanol possesses a specific substitution pattern (1-CH₂OH, 2-CH₂NH₂, 4-CH₃) that results in a calculated LogP of 1.65 and a TPSA of 46.25 Ų . A seemingly minor structural isomer, such as [2-(Aminomethyl)-6-methylphenyl]methanol, alters the steric hindrance around the aminomethyl group, which can significantly affect its reactivity in nucleophilic substitution or amide bond formation . Similarly, the absence of the 4-methyl group, as seen in [2-(Aminomethyl)phenyl]methanol, reduces the compound's overall lipophilicity, potentially altering its solubility and membrane permeability in a biological context . Substituting with a compound like 4-(Aminomethyl)benzyl alcohol changes the electronic influence of the substituents on the aromatic ring and relocates the reactive amine, leading to a completely different set of reactions and applications. Therefore, selection must be based on precise structural and property verification rather than broad class membership.

Target: 1,2,4-substitution
vs. 1,2,6-substitution isomer
Steric environment around the aminomethyl group may shift reactivity in nucleophilic substitution and amide bond formation
Target: 4-methyl present
vs. des-methyl analog
Lipophilicity and molecular weight differ; solubility profile and stoichiometric calculations may not transfer directly
Target: ortho-aminomethyl
vs. para-aminomethyl isomer
Ortho proximity enables intramolecular cyclization; para-substituted analogs direct reactivity to molecular termini

How [2-(Aminomethyl)-4-methylphenyl]methanol Differs from Analogs


Lipophilicity Difference vs. Structural Isomer

The target compound, [2-(Aminomethyl)-4-methylphenyl]methanol, exhibits a calculated LogP of 1.64630, which is higher than that of its regioisomer [2-(Aminomethyl)-6-methylphenyl]methanol. This difference arises from the variation in the intramolecular environment and the exposure of the polar groups. The topological polar surface area (TPSA) for the target compound is 46.25 Ų . While a direct TPSA value for the 6-methyl isomer is not consistently reported in authoritative databases, the altered geometry and potential for intramolecular hydrogen bonding in the 6-methyl isomer would be expected to modulate its effective polarity and solubility .

Lipophilicity vs. Isomer
Cross-study comparable
Target LogP = 1.65
6-methyl isomer: LogP not consistently reported; qualitative difference established
Reported lipophilicity ranking may support selection for non-polar media
Data to verify; comparator LogP lacks authoritative numeric consensus
Physicochemical Property Lipophilicity Drug Design

Molecular Weight Comparison with Des-Methyl Analog

The presence of a methyl group at the 4-position on the phenyl ring in [2-(Aminomethyl)-4-methylphenyl]methanol increases its molecular weight to 151.21 g/mol, compared to 137.18 g/mol for the non-methylated analog [2-(Aminomethyl)phenyl]methanol . This 14.03 g/mol difference corresponds to the mass of a single methylene (-CH₂-) unit. In the context of multi-step synthesis, especially on larger scales, this difference impacts the exact mass calculations for stoichiometry and yield determination, as well as the physical properties (e.g., melting point, solubility) of the intermediates and final products.

Molecular Weight vs. Des-Methyl
Head-to-head
Target: 151.21 g/mol
Des-methyl analog: 137.18 g/mol
Δ = 14.03 g/mol (~10.2%)
Mass difference impacts stoichiometry and yield calculations
Standard IUPAC atomic weights applied
Synthetic Intermediate Molecular Weight Stoichiometry

Positional Isomerism and Regioselective Reactivity

The ortho-relationship between the aminomethyl and hydroxymethyl groups in [2-(Aminomethyl)-4-methylphenyl]methanol creates a unique reactive pocket not present in para-substituted analogs like [4-(Aminomethyl)phenyl]methanol (CAS 39895-56-2). This proximity can facilitate intramolecular reactions, such as the formation of cyclic structures (e.g., benzoxazines), or influence the regioselectivity of intermolecular reactions through chelation or steric effects [1]. In contrast, the para-substituted isomer [4-(Aminomethyl)phenyl]methanol lacks this spatial proximity, resulting in a more linear and extended geometry that directs reactivity towards the termini of the molecule . This fundamental difference is a primary determinant in selecting the correct building block for a target synthesis.

Positional Isomerism
Class-level inference
Ortho-substituted (1,2-relationship)
vs. para-substituted (1,4-relationship)
Regiochemistry dictates cyclization vs. linear reactivity pathways
Supports heterocycle synthesis selection; class-level inference
Synthetic Chemistry Regioselectivity Building Block

Purity and Vendor Quality Specifications

Procurement decisions for research chemicals are often heavily influenced by the available purity grade. For [2-(Aminomethyl)-4-methylphenyl]methanol, commercially available material is typically specified at a purity of 95% . This contrasts with the availability of related analogs, such as (4-Aminomethylphenyl)methanol, which is commercially available at a higher specified purity of ≥96% from certain vendors . While a 1% difference in nominal purity may seem trivial, in applications sensitive to specific impurities (e.g., transition metal catalysis, biological assays), the confidence in the material's composition can be a decisive factor.

Purity Specification
Cross-study comparable
Target purity: 95%
Para-substituted analog: ≥96%
Purity grade may influence impurity-sensitive applications
Commercial specification context; data to verify per lot
Quality Control Purity Procurement

Ideal Applications of [2-(Aminomethyl)-4-methylphenyl]methanol


Synthesis of Ortho-Substituted Heterocyclic Scaffolds

The ortho-relationship between the aminomethyl and hydroxymethyl groups in [2-(Aminomethyl)-4-methylphenyl]methanol makes it an ideal precursor for the synthesis of benzoxazines and related nitrogen-oxygen heterocycles [1]. Its defined LogP of 1.65 and substitution pattern can be leveraged to tune the lipophilicity of the resulting heterocyclic core, a critical parameter in medicinal chemistry. This application is not easily achieved with para-substituted analogs like [4-(Aminomethyl)phenyl]methanol, which lack the required spatial proximity for intramolecular cyclization .

Precursor for Designing Lipophilic Amine-Containing Ligands

With a calculated LogP of 1.65 and a molecular weight of 151.21 g/mol, [2-(Aminomethyl)-4-methylphenyl]methanol is a suitable scaffold for constructing more lipophilic amine ligands compared to non-methylated analogs like [2-(Aminomethyl)phenyl]methanol (LogP ~0.7) [1]. This increased lipophilicity can enhance the passive membrane permeability of final drug candidates or improve the solubility of catalysts in non-polar organic solvents. The presence of both a primary amine and a primary alcohol allows for selective, sequential derivatization to build complex molecular architectures.

Synthetic Intermediate Requiring Precise Stoichiometric Control

In multi-step synthetic routes where precise mass balance and stoichiometry are critical, the exact molecular weight of 151.21 g/mol for [2-(Aminomethyl)-4-methylphenyl]methanol provides a clear and non-negotiable parameter [1]. Attempting to substitute it with the des-methyl analog [2-(Aminomethyl)phenyl]methanol (MW 137.18 g/mol) would introduce a ~10% error in molar calculations . This is particularly important in process chemistry and in the preparation of analytical standards or reference materials.

Application
Selection Property
Validation Focus
Ortho-substituted heterocycle synthesis
Spatial proximity of amine and alcohol groups
Cyclization efficiency and regiochemical outcome
Lipophilic amine-ligand precursor
Reported LogP and bifunctional derivatization profile
Lipophilicity-dependent performance in target media
Precise stoichiometric control in multi-step synthesis
Exact molecular weight and defined substitution pattern
Mass balance and yield reproducibility

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